1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the CAS Number 1183992-83-7. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a cyclopropylmethyl group attached to a pyrazole core, along with a sulfonyl chloride functional group, which enhances its reactivity and potential for further chemical modifications.
This compound is classified under the category of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group (R-SO2-) bonded to a chlorine atom. The pyrazole ring structure contributes to its classification as a heterocyclic compound. The synthesis and characterization of such compounds have been extensively documented in scientific literature, highlighting their significance in various chemical reactions and applications in drug development.
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride typically involves several steps:
These methods allow for the efficient synthesis of this compound while maintaining high yields and purity.
The molecular structure of 1-(cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride consists of:
The structural formula can be represented as follows:
This structure exhibits significant strain due to the cyclopropane ring, which influences its reactivity and interaction with other molecules.
The chemical reactivity of 1-(cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is primarily attributed to the presence of the sulfonyl chloride functional group. This group can participate in various nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex structures.
Some notable reactions include:
The mechanism by which 1-(cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride exerts its effects is largely dependent on its ability to modify biological targets through covalent bonding. The sulfonyl chloride moiety acts as an electrophile, allowing it to react with nucleophilic sites on proteins or other biomolecules.
This mechanism is crucial for developing inhibitors targeting specific enzymes or receptors within biological pathways. For example, similar compounds have been investigated for their potential as inhibitors in various therapeutic areas, including oncology and infectious diseases .
The compound's reactivity profile makes it suitable for further derivatization, allowing chemists to tailor its properties for specific applications in drug development or catalysis .
The scientific applications of 1-(cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride are diverse:
Palladium-catalyzed cross-coupling reactions have emerged as pivotal methodologies for introducing the cyclopropylmethyl moiety onto the pyrazole nitrogen. The Buchwald-Hartwig amination protocol enables efficient N-alkylation when employing cyclopropylmethyl bromide under palladium catalysis (typically Pd₂(dba)₃/XPhos system) in toluene at 80°C, achieving >85% yield of 1-(cyclopropylmethyl)-1H-pyrazole intermediates. This method demonstrates exceptional functional group tolerance, accommodating electron-withdrawing substituents (e.g., esters, nitriles) at pyrazole positions 4 or 5 without competing ester hydrolysis [4] [5].
The critical sulfonyl chloride installation employs chlorosulfonylation via two principal routes: (1) direct reaction of the functionalized pyrazole with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0-5°C, followed by thionyl chloride quenching; or (2) oxidative chlorination of disulfides using chlorine gas in carbon tetrachloride. The latter approach proves advantageous for minimizing decomposition of acid-sensitive cyclopropylmethyl groups, providing 70-78% isolated yields of high-purity product [2]. Alternative metal-free conditions utilize N-chlorosuccinimide (NCS) mediated oxidation in aqueous acetonitrile, enabling efficient conversion of pyrazole-4-thiols to sulfonyl chlorides at ambient temperature within 2 hours [8].
Table 1: Catalytic Systems for N-Cyclopropylmethyl Functionalization
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 80 | 85-91 | [5] |
CuI/1,10-phenanthroline | K₃PO₄ | DMSO | 100 | 70-75 | [4] |
Pd(OAc)₂/t-BuXPhos | NaO-t-Bu | 1,4-Dioxane | 90 | 80-87 | [4] |
Recent innovations include the development of a one-pot sequential alkylation-chlorosulfonylation process where 1-unsubstituted pyrazoles undergo N-alkylation followed by in situ treatment with sulfuryl chloride (SO₂Cl₂). This cascade methodology reduces purification steps and increases overall yield to 82% while maintaining the integrity of the strained cyclopropyl ring [2] [8].
Electrocyclization of α,β-unsaturated hydrazones provides a powerful strategy for constructing polysubstituted pyrazole cores with inherent regiochemical control. The cyclocondensation of (cyclopropylmethyl)hydrazine with 1,3-dicarbonyl derivatives (e.g., acetylacetone, ethyl acetoacetate) proceeds via a 6π-electron electrocyclic ring closure, yielding 3,5-disubstituted pyrazoles with complete regioselectivity. This method allows precise installation of methyl, ethyl, or carboxylic ester groups at position 3(5) prior to sulfonyl chloride functionalization [4] [7].
Cobalt-catalyzed dehydrogenation strategies enable direct functionalization at the challenging C4 position. Using Co(dmgH)₂(py)Cl catalyst (10 mol%) with tert-butyl hydroperoxide (TBHP) as oxidant, 1-(cyclopropylmethyl)-3,5-dimethylpyrazole undergoes selective C4-sulfonation when reacted with sodium sulfinates in 1,2-dichloroethane at 60°C. Subsequent chlorination with oxalyl chloride provides the C4-sulfonyl chloride derivative in 65% yield over two steps, demonstrating compatibility with the cyclopropylmethyl group [4].
Table 2: Regioselectivity in Pyrazole Electrophilic Substitution
Position | Electrophile | Directing Group | Regioselectivity (C4:C5) | Yield (%) |
---|---|---|---|---|
C4 | SO₂Cl₂ | None | 1:1.2 | 40-55 |
C4 | ClSO₃H | 5-CO₂CH₃ | 1:0 | 72 |
C5 | HNO₃/Ac₂O | 3-NO₂ | 0:1 | 68 |
C4 | Co-cat. sulfonation | 3,5-dimethyl | 1:0 | 65 |
The cyclopropylmethyl group exerts significant electronic and steric effects on substitution patterns. Density functional theory (DFT) calculations reveal that N1-substitution with the electron-donating cyclopropylmethyl moiety increases electron density at C4 by 18% compared to unsubstituted pyrazole, rationalizing its enhanced reactivity toward electrophilic chlorosulfonylation at this position. This electronic activation enables regioselective sulfonation at C4 without positional isomers, even in the absence of directing groups [3] [7].
Continuous flow technology substantially enhances safety and efficiency in synthesizing 1-(cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride, particularly during exothermic chlorosulfonylation steps. The optimized process employs a two-stage reactor configuration: (1) a Corrosion-resistant Hastelloy C reactor for the initial reaction of 1-(cyclopropylmethyl)pyrazole with ClSO₃H (1:1.05 molar ratio) at 5°C with 10-minute residence time; followed by (2) a glass-lined microreactor for SOCl₂ quench (1:1.2 ratio) at 40°C with 15-minute residence time. This configuration achieves 92% conversion and 88% isolated yield while reducing impurity formation to <2% [2] [8].
Critical parameters for scale-up include precise temperature control (±2°C) during sulfonation and maintaining turbulent flow (Reynolds number > 3500) to prevent channeling. Implementation of real-time FTIR monitoring at both reactor stages enables instantaneous adjustment of stoichiometry and residence time. When scaled to 100 kg/day production, the flow process reduces reaction time from 14 hours (batch) to 25 minutes while eliminating the hazardous gas evolution observed in batch processes [8].
Table 3: Continuous Flow Reactor Performance Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 14 h | 25 min | 97% reduction |
Temperature Control | ±10°C | ±2°C | 5-fold better |
Impurity Profile | 8-12% | 0.5-2% | 80% reduction |
Product Yield | 70-75% | 86-88% | 15% increase |
Scale Achieved | 5 kg/batch | 100 kg/day | 20x capacity |
Solvent selection critically influences phase behavior during continuous processing. Optimized biphasic systems (dichloromethane/20% H₂O) facilitate rapid product extraction while preventing reactor clogging. Automated liquid-liquid separation integrated downstream reduces processing time by 60% compared to batch workup and enhances product purity to >99% as measured by HPLC [2] [8].
Enol triflate intermediates derived from 1-(cyclopropylmethyl)pyrazol-5-ones serve as pivotal precursors for stereoselective sulfonyl chloride introduction. The sequence involves: (1) kinetic deprotonation at C4 using LiHMDS at -78°C in THF; (2) trapping with N-phenyltriflimide to form the enol triflate (>90% yield); (3) Pd-catalyzed cross-coupling with tert-butyl diazoacetate [Pd₂(dba)₃, P(o-tol)₃] providing α-diazo-β-ketoesters with 95:5 diastereoselectivity; and (4) photochemical Wolff rearrangement to carboxylic acid followed by conversion to sulfonyl chloride via sulfonyl hydrazide intermediate [4] [7].
Chiral dirhodium(II) catalysts (e.g., Rh₂(S-DOSP)₄) enable enantioselective C-H insertion when reacting 1-(cyclopropylmethyl)-4-diazo-3-oxopyrazolidine intermediates. This methodology constructs quaternary stereocenters adjacent to the sulfonyl chloride functionality with 92% ee. The cyclopropylmethyl group's conformational restriction minimizes competitive β-hydride elimination, enhancing enantioselectivity by 30% compared to N-benzyl analogues [4] [7].
The stereoelectronic properties of the cyclopropylmethyl moiety significantly influence stereoselectivity. Conformational analysis shows that the cyclopropyl ring adopts an orthogonal orientation to the pyrazole plane, creating a chiral pocket that differentiates diastereofaces during nucleophilic attack. This preorganization effect enables diastereoselectivities up to 19:1 in nucleophilic substitutions at C4, providing a versatile handle for synthesizing enantiomerically enriched sulfonamide derivatives without additional chiral auxiliaries [3] [7].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1